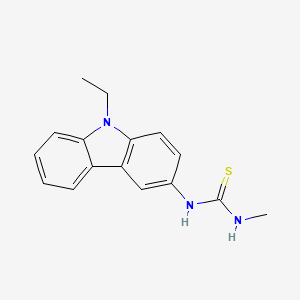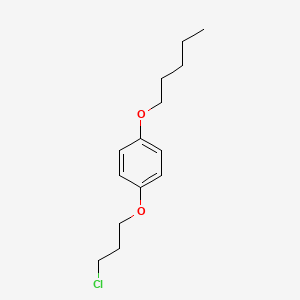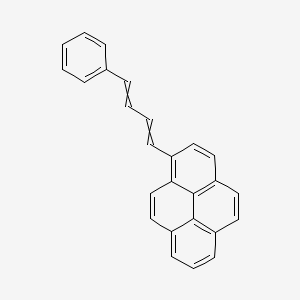
1-(4-Phenylbuta-1,3-dien-1-YL)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenylbuta-1,3-dien-1-yl)pyrene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a pyrene core substituted with a phenylbuta-1,3-diene moiety. Pyrene is known for its unique optical and electronic properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
The synthesis of 1-(4-Phenylbuta-1,3-dien-1-yl)pyrene typically involves the use of pyrene as the core structure. Different electrophilic aromatic substitutions can be applied to introduce the phenylbuta-1,3-diene moiety at specific positions on the pyrene ring. Common synthetic routes include:
Heck Reaction: This involves the coupling of olefins and β-bromostyrenes using a palladium-dimer complex as a catalyst.
Electrophilic Aromatic Substitution:
Analyse Des Réactions Chimiques
1-(4-Phenylbuta-1,3-dien-1-yl)pyrene undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents used in these reactions include bromine, palladium catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Phenylbuta-1,3-dien-1-yl)pyrene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its unique optical properties make it useful in fluorescence studies and as a probe in biological imaging.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 1-(4-Phenylbuta-1,3-dien-1-yl)pyrene involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to undergo photoisomerization, where it changes its structure upon exposure to light. This property is exploited in applications such as photodynamic therapy and fluorescence imaging .
Comparaison Avec Des Composés Similaires
1-(4-Phenylbuta-1,3-dien-1-yl)pyrene can be compared with other pyrene derivatives, such as:
1,3,6,8-Tetrabromopyrene: Known for its use in synthetic chemistry and materials science.
1,6- and 1,8-Disubstituted Pyrenes: These compounds have unique electronic properties and are used in various applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct optical and electronic properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
312609-82-8 |
|---|---|
Formule moléculaire |
C26H18 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1-(4-phenylbuta-1,3-dienyl)pyrene |
InChI |
InChI=1S/C26H18/c1-2-7-19(8-3-1)9-4-5-10-20-13-14-23-16-15-21-11-6-12-22-17-18-24(20)26(23)25(21)22/h1-18H |
Clé InChI |
VGTQYHNAHQWSIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


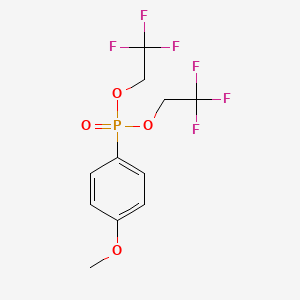
![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
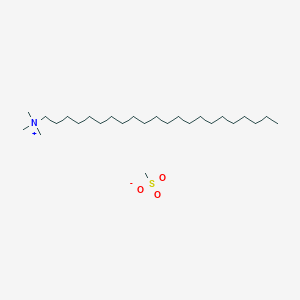
![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
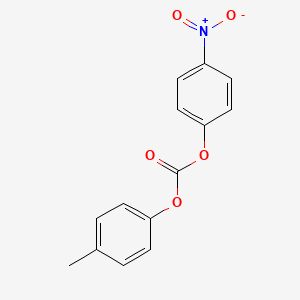
![N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan](/img/structure/B14246877.png)
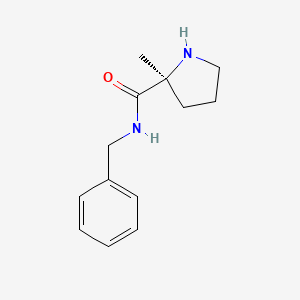

![Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate](/img/structure/B14246889.png)
![N-{4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14246893.png)
![4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14246895.png)
